

Application Notes and Protocols for Preclinical In Vivo Administration of NLG802

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Compound of Interest

Compound Name: NLG802

Cat. No.: B15573847

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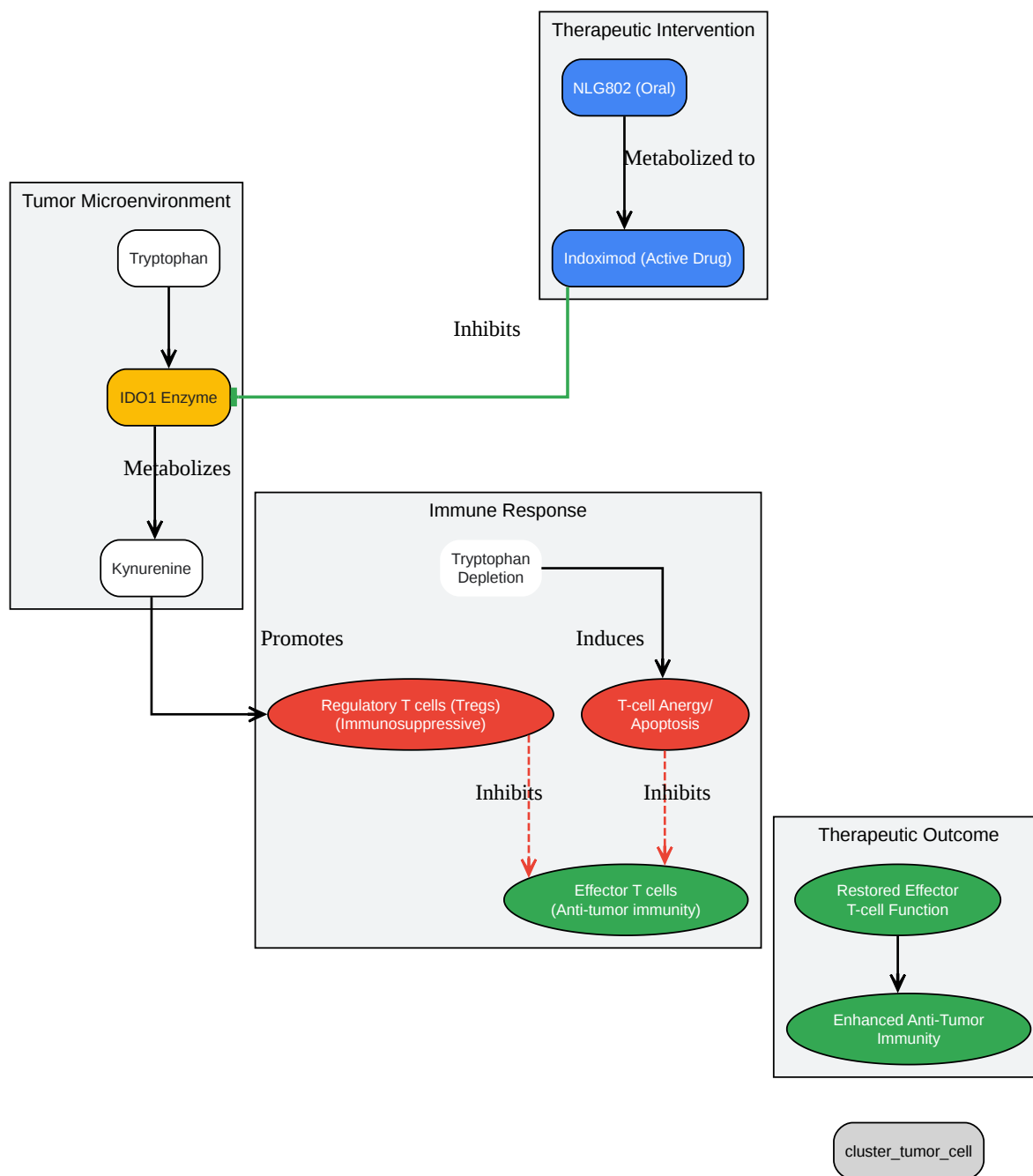
These application notes provide a comprehensive guide for the preclinical in vivo administration of **NLG802**, an orally bioavailable prodrug of the indoleamine 2,3-dioxygenase (IDO1) inhibitor, indoximod.^{[1][2]} This document outlines the mechanism of action, provides detailed experimental protocols for efficacy studies, summarizes key pharmacokinetic data, and includes visualizations to facilitate understanding of the compound's biological activity and experimental application.

Mechanism of Action

NLG802 is a prodrug of indoximod, designed to enhance its oral bioavailability and systemic exposure.^{[1][3]} Upon oral administration, **NLG802** is rapidly metabolized to indoximod.^[1] Indoximod targets and inhibits the enzyme indoleamine 2,3-dioxygenase (IDO1), which is a key regulator of immune tolerance.

In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs). By inhibiting IDO1, indoximod reverses this immunosuppressive state, thereby restoring anti-tumor immune responses.

Signaling Pathway of IDO1 Inhibition by **NLG802** (via Indoximod)



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Caption: IDO1 signaling pathway and the mechanism of action of **NLG802**.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of **NLG802** and its active metabolite, indoximod, in preclinical species.

Table 1: Pharmacokinetics of Indoximod after a Single Oral Dose of **NLG802** or Indoximod in Mice

Compound Administered	Molar Equivalent Dose (μmol/kg)	Indoximod Cmax (μM)	Indoximod AUC0-24h (μM·h)
Indoximod	143	2.5	9.7
NLG802	143	10.1	29.3
Indoximod	287	3.9	20.8
NLG802	287	11.2	42.1

Data adapted from comparative pharmacokinetic analysis in mice.

Table 2: Pharmacokinetics of Indoximod after a Single Dose of **NLG802** in Cynomolgus Monkeys

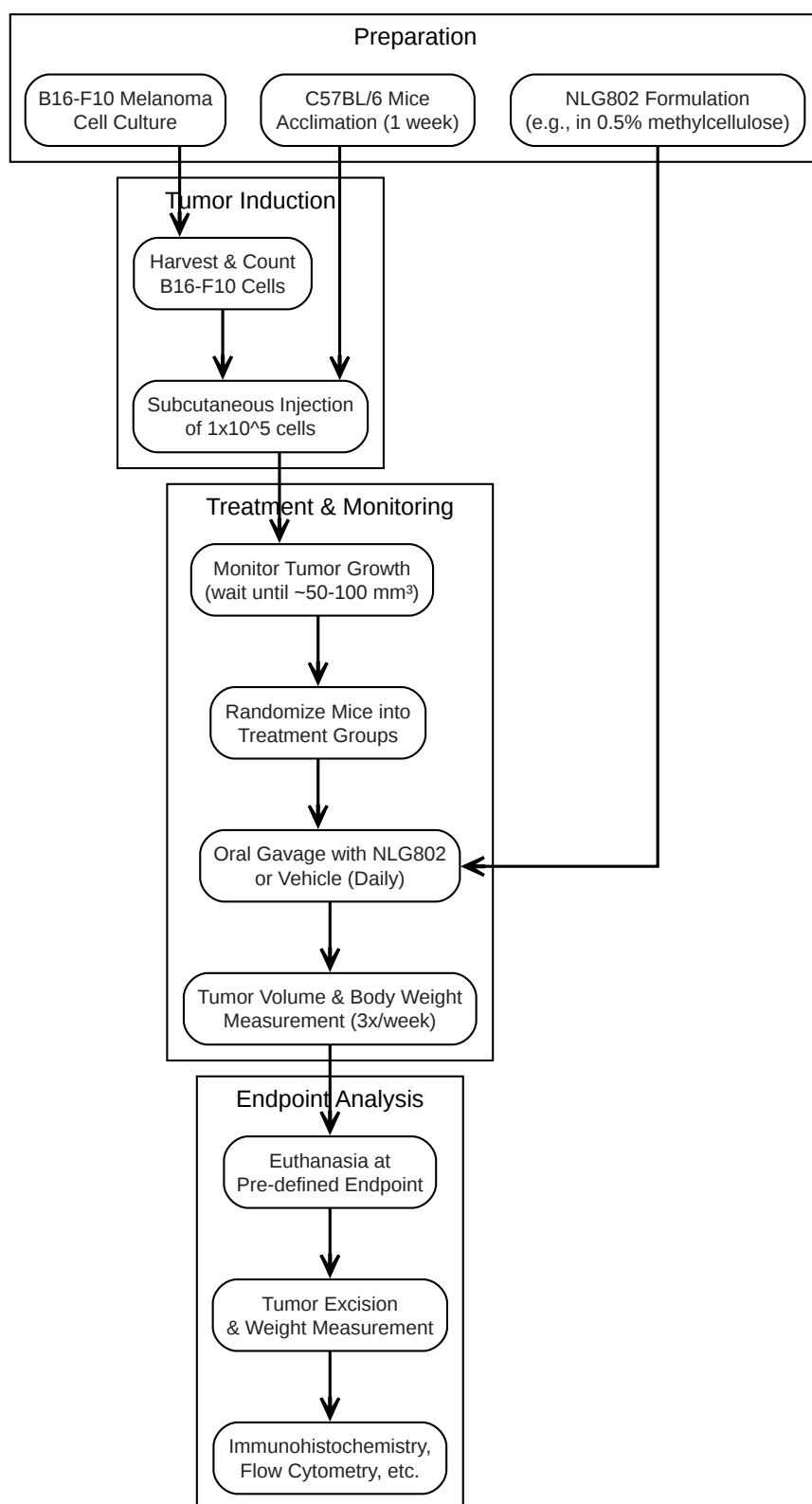
Administration Route	Dose (mg/kg)	Indoximod Cmax (μM)	Indoximod AUC (μM·h)	Oral Bioavailability of Indoximod (%)
Intravenous (NLG802)	15	-	-	-
Oral (NLG802)	75	3.6 - 6.1 fold increase vs. indoximod	2.9 - 5.2 fold increase vs. indoximod	>5-fold increase vs. indoximod

Data adapted from pharmacokinetic studies in Cynomolgus monkeys. Note: Specific Cmax and AUC values were not provided in the source material, but fold-increases compared to equimolar doses of indoximod were reported.

Experimental Protocols

This section provides a detailed protocol for a representative preclinical in vivo efficacy study of **NLG802** in a murine melanoma model.

Experimental Workflow: In Vivo Efficacy Study



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Caption: Workflow for a preclinical in vivo efficacy study of **NLG802**.

Protocol: Subcutaneous B16-F10 Melanoma Model in C57BL/6 Mice

1. Materials and Reagents

- **NLG802**
- Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
- B16-F10 murine melanoma cell line
- Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- 6- to 8-week-old female C57BL/6 mice
- Sterile syringes and needles
- Oral gavage needles (flexible tip recommended)
- Calipers

2. Animal Handling and Acclimation

- All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
- Upon arrival, acclimate mice for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

3. Cell Culture and Tumor Inoculation

- Culture B16-F10 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.

- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells with sterile PBS and resuspend in PBS at a concentration of 1×10^6 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1×10^5 cells) into the right flank of each mouse.

4. **NLG802** Formulation

- Prepare a suspension of **NLG802** in the chosen vehicle (e.g., 0.5% methylcellulose).
- The concentration of the suspension should be calculated based on the desired dose and the average weight of the mice, with a typical oral gavage volume of 100-200 μ L per 20g mouse.
- Ensure the suspension is homogenous by vortexing or sonicating before each use.

5. Treatment and Monitoring

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 50-100 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer **NLG802** or vehicle control daily via oral gavage. The exact dose should be determined based on prior pharmacokinetic and tolerability studies. A dose range of 50-200 mg/kg can be considered as a starting point for dose-finding studies.
- Record tumor volumes and body weights three times per week.
- Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

6. Endpoint and Efficacy Evaluation

- The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.
- At the end of the study, euthanize the mice according to IACUC approved methods.
- Excise the tumors, weigh them, and process them for further analysis.
- Optional Secondary Endpoints:
 - Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells, Tregs).
 - Flow Cytometry: Prepare single-cell suspensions from tumors and draining lymph nodes to quantify different immune cell populations.
 - Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the tumor microenvironment or serum.

Disclaimer: This protocol is a general guideline. The specific details of the experimental design, including the dose of **NLG802**, dosing schedule, and choice of tumor model, should be optimized for each specific research question.

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References

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